molecular formula C23H36N2O2 B7804897 finasteride

finasteride

Cat. No.: B7804897
M. Wt: 372.5 g/mol
InChI Key: DBEPLOCGEIEOCV-NAYRGPGOSA-N
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Description

finasteride, also known as this compound, is a synthetic 4-azasteroid compound. It is primarily known for its role as a 5-alpha-reductase inhibitor, which prevents the conversion of testosterone to dihydrotestosterone (DHT). This compound is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of finasteride involves multiple steps. One common method starts with 4-androstene-3,17-dione (AD) and proceeds through oxidation, ammoniumation, dehydration, and dehydrogenation . The overall yield of this process is approximately 18.6% .

Industrial Production Methods

In industrial settings, the synthesis involves the use of various solvents and reagents, including anhydrous tetrahydrofuran and tert-butylamine. The reaction is typically carried out at room temperature with overnight stirring . The product is then purified using techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

finasteride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

finasteride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of finasteride is the inhibition of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to DHT. By inhibiting this enzyme, the compound reduces the levels of DHT in the body, which helps in the treatment of conditions like BPH and androgenetic alopecia .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to finasteride include:

Uniqueness

What sets this compound apart from these compounds is its specific inhibition of type II 5-alpha-reductase, making it particularly effective in reducing DHT levels in the prostate and scalp .

Properties

IUPAC Name

(3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17?,18+,22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPLOCGEIEOCV-NAYRGPGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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